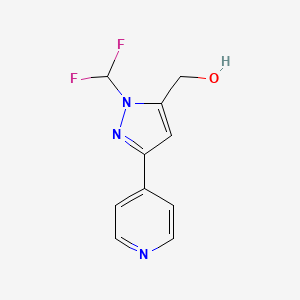

(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol

Overview

Description

The compound “(1-(difluoromethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a pyridine ring, another type of heterocyclic aromatic organic compound .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, a related compound, pyridin-4-yl-phosphonates, can be synthesized from N - (2,6-dimethyl-4-oxopyridin-1-yl)-pyridinium, -quinolinium, and -isoquinolinium salts with trialkyl phosphites in the presence of sodium iodide .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a pyridine ring, with a difluoromethyl group attached to the pyrazole ring .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, a related compound, a luminescent metal–organic framework based on pyridine-substituted tetraphenylethene, exhibits strong blue-green emission with an excellent fluorescence quantum yield of 99% .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, a related compound, 2-Chloropyridine-4-methanol, has a molecular weight of 143.57 g/mol and is soluble in water .Scientific Research Applications

Applications in Coordination Chemistry and Material Science

Complex Synthesis and Structural Studies : Research involving pyrazole and pyridine derivatives focuses on synthesizing various metal complexes and analyzing their structures. For instance, complexes involving pyrazole derived ligands with pendant nitrile groups have been synthesized and characterized, revealing that the nitrile group does not participate in complexation but remains as a free pendant group only (Sairem et al., 2012).

Luminescent Properties and Supramolecular Interactions : Some studies focus on the photoluminescent properties and 3D supramolecular networks formed through hydrogen bonds and weak molecular interactions. Such properties are crucial for the development of new materials with potential applications in sensing, lighting, and display technologies (Zhu et al., 2014).

Antimicrobial and Antimycobacterial Activities

Antimicrobial Activity : Some pyrazole-pyridine derivatives have been synthesized and screened for antimicrobial activity. These compounds, especially those containing methoxy groups, showed high antimicrobial activity, comparable to standard drugs such as ciprofloxacin and fluconazole (Kumar et al., 2012).

Antimycobacterial Activity : Derivatives of nicotinic acid hydrazide have been investigated for their antimycobacterial activity. The synthesis of these compounds and their screening for activity against mycobacterial infections highlight the potential for developing new therapeutic agents (Sidhaye et al., 2011).

Sensor Applications and Catecholase Activity

Sensor for Acetone Molecule : A Cd(II) based novel 3D porous MOF featuring open N sites and nano-sized cavities demonstrates selective H2O vapor adsorption and solid-state luminescent property for selective detection of acetone molecules, indicating its utility as a sensor (Kumar et al., 2018).

Catecholase Activity Investigations : In situ copper (II) complexes of pyrazole and pyridine-based ligands have been reported and studied for their catecholase activities. The reaction rate was influenced by various parameters, including the nature of the carbonic chain, counter anion, ligand concentration, and solvent nature (Mouadili et al., 2013).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact molecular structure and its intended use. For example, a related compound, 2-Chloropyridine-4-methanol, may cause respiratory irritation, is harmful in contact with skin, harmful if inhaled, causes skin irritation, causes serious eye irritation, and is harmful if swallowed .

properties

IUPAC Name |

[2-(difluoromethyl)-5-pyridin-4-ylpyrazol-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O/c11-10(12)15-8(6-16)5-9(14-15)7-1-3-13-4-2-7/h1-5,10,16H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMBQPLBWPVUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NN(C(=C2)CO)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481605.png)

![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481606.png)

![(1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481609.png)

![7-(chloromethyl)-1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481611.png)

![2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1481612.png)

![3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1481613.png)

![1-(carboxymethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1481614.png)

![methyl 1-(2-azidoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481616.png)

![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1481618.png)

![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481620.png)

![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1481621.png)

![(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481623.png)

![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481626.png)

![7-(azidomethyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481627.png)